1,2-Dichloro-4-(1-chloroethyl)benzene

Descripción general

Descripción

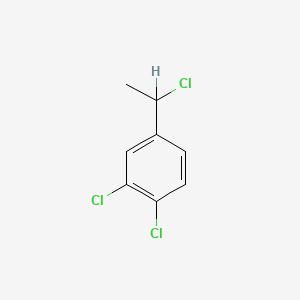

1,2-Dichloro-4-(1-chloroethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 1-chloroethyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(1-chloroethyl)benzene can be synthesized through the chlorination of 1,2-dichlorobenzeneThis process typically requires the presence of a catalyst, such as ferric chloride, and is carried out under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dichloro-4-(1-chloroethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.

Oxidation Reactions: Major products include chlorinated benzoic acids and other oxidized compounds.

Reduction Reactions: Products include less chlorinated benzene derivatives and potentially dechlorinated compounds

Aplicaciones Científicas De Investigación

Applications in Agrochemicals

1,2-Dichloro-4-(1-chloroethyl)benzene serves as an intermediate in the production of agrochemicals. Its synthesis is often linked to the development of herbicides and pesticides:

- Herbicide Production : The compound is utilized as a precursor in the synthesis of herbicides. For example, it can be transformed into 2-chloro-4-nitroaniline, which is a precursor for certain herbicides .

- Pesticide Synthesis : As a metabolite of DDT (dichlorodiphenyltrichloroethane), it has historical significance in pesticide chemistry and continues to be relevant in studies assessing the degradation and environmental impact of chlorinated compounds .

Environmental Impact and Toxicity Studies

Research has indicated that this compound may pose environmental risks due to its persistence and potential toxicity:

- Biodegradation Studies : Investigations into the biodegradation rates of chlorinated compounds highlight the role of microorganisms in degrading this compound in contaminated sediments. Studies show variable degradation rates influenced by environmental factors .

- Toxicity Assessments : The compound's biological activity has been evaluated for its potential toxic effects on various organisms. Further research is needed to fully elucidate its mechanisms of action and long-term impacts on ecosystems .

Research Findings and Case Studies

Several case studies illustrate the applications and implications of this compound:

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-4-(1-chloroethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the 1-chloroethyl group on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various intermediates and products. These interactions can affect biological pathways and molecular targets, making the compound of interest in both chemical and biological research .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms on adjacent carbon atoms.

1,4-Dichlorobenzene: Another isomer with chlorine atoms on opposite sides of the benzene ring.

1,2-Dichloro-4-(chloromethyl)benzene: A compound with a similar structure but with a chloromethyl group instead of a 1-chloroethyl group .

Uniqueness

1,2-Dichloro-4-(1-chloroethyl)benzene is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity and chemical properties compared to other dichlorobenzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Actividad Biológica

1,2-Dichloro-4-(1-chloroethyl)benzene (CAS No. 54965-01-4) is an aromatic compound with notable biological activity. It is primarily recognized for its potential mutagenic and carcinogenic properties, which have been the subject of various scientific investigations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C₈H₇Cl₃

- Molecular Weight : 209.5 g/mol

- Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a chloroethyl group, which influences its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its metabolic activation into reactive intermediates. These intermediates can interact with DNA and other cellular macromolecules, leading to mutagenic changes. The activation process often involves cytochrome P450 enzymes, which facilitate the conversion of the compound into more reactive forms that can induce cellular damage.

Mutagenicity and Carcinogenicity

Numerous studies have indicated that this compound exhibits mutagenic properties in various bacterial assays. For example:

- Ames Test : This compound has shown significant mutagenic activity in Salmonella typhimurium strains, which are commonly used to assess the mutagenic potential of chemical compounds .

- In Vivo Studies : Research involving rodent models has demonstrated an increased incidence of tumors in animals exposed to this compound. Reports indicate that male and female rats exposed to varying concentrations exhibited a higher rate of liver and lung tumors compared to control groups .

Toxicological Studies

Toxicological evaluations have further elucidated the adverse effects associated with exposure to this compound:

- Acute Toxicity : Studies indicate that acute exposure can lead to symptoms such as respiratory distress and neurological impairment.

- Chronic Exposure : Long-term exposure has been linked to liver damage and an increased risk of developing cancers, particularly in the respiratory system .

Case Study 1: Rodent Model Research

In a controlled study involving Sprague-Dawley rats, animals were exposed to varying concentrations (0, 10, 40, or 160 ppm) of this compound through inhalation for extended periods. The results showed a statistically significant increase in the incidence of fibromas and adenomas in treated groups compared to controls (p < 0.05) .

Case Study 2: Bacterial Assays

A series of Ames tests were conducted using S. typhimurium strains TA98 and TA100 to assess the mutagenicity of the compound. Results indicated that at specific concentrations (50 µg/plate), there was a marked increase in revertant colonies compared to controls, suggesting strong mutagenic potential .

Data Tables

| Study Type | Organism/Model | Concentration (ppm) | Observed Effects |

|---|---|---|---|

| Inhalation Study | Sprague-Dawley Rats | 0, 10, 40, 160 | Increased tumor incidence |

| Ames Test | S. typhimurium | 50 | Significant increase in revertants |

| Skin Application | Ha:ICR Swiss Mice | 126 mg/animal | Increased lung tumors |

Propiedades

IUPAC Name |

1,2-dichloro-4-(1-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVRMZZXXWUCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970311 | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-01-4 | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-(1-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.